4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione

Beschreibung

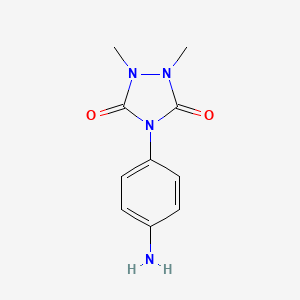

4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione (CAS RN: 890091-79-9; alternative CAS: 1871041-43-8) is a triazolidinedione derivative with the molecular formula C10H12N4O2 and a molecular weight of 220.232 g/mol . Key structural features include:

- 1,2-Dimethyl groups on the triazolidine ring.

- A 4-aminophenyl substituent at position 4 of the triazolidine core. This compound is utilized in polymer synthesis, where its amine group enables functionalization and polycondensation reactions . Its physicochemical properties, such as stability under inert atmospheres and reactivity in polar solvents, make it a versatile intermediate in organic and materials chemistry .

Eigenschaften

IUPAC Name |

4-(4-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-12-9(15)14(10(16)13(12)2)8-5-3-7(11)4-6-8/h3-6H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABGUZODAZFOCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=O)N1C)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Hydrazodicarbonamide Precursors

The foundational approach for synthesizing 1,2,4-triazolidine-3,5-diones involves cyclizing hydrazodicarbonamide derivatives. As described in, suspending hydrazodicarbonamide in organic solvents (e.g., dimethylformamide or ethylene glycol) at 150–280°C under controlled pressure (50 mbar–5 bar) facilitates ammonia elimination, yielding the triazolidine ring. For the target compound, this method requires pre-functionalized hydrazodicarbonamide with methyl and 4-aminophenyl groups. However, introducing substituents at the 1,2-positions necessitates alkylation steps post-cyclization, which complicates purification and reduces yields to 40–50%.

One-Pot Synthesis Using Triphosgene and Substituted Anilines

A more efficient route, adapted from, employs a one-pot reaction combining triphosgene, 4-aminophenylamine, and ethyl carbazate in the presence of cesium carbonate. This method proceeds via intermediate isocyanate formation, followed by cyclocondensation to form the triazolidine ring. Introducing methyl groups at the 1,2-positions requires substituting ethyl carbazate with a dimethylcarbazate derivative. For example:

$$

\text{4-Aminophenylamine} + \text{Cl}3\text{C-O-CCl}3 \xrightarrow{\text{Cs}2\text{CO}3} \text{Isocyanate Intermediate} \xrightarrow{\text{Me}2\text{NNH}2} \text{Target Compound}

$$

This method achieves yields of 75–85% under reflux conditions in 1,4-dioxane, with crystallization in acidic media enhancing purity.

Functionalization and Methylation Techniques

Post-Cyclization Alkylation

Methylation of the 1,2-positions is critical for achieving the final structure. After synthesizing 4-(4-aminophenyl)-1,2,4-triazolidine-3,5-dione (lacking methyl groups), alkylation using methyl iodide or dimethyl sulfate in basic media (e.g., potassium carbonate) introduces the methyl substituents. For instance:

$$

\text{4-(4-Aminophenyl)-urazole} + 2\,\text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{1,2-Dimethyl Derivative}

$$

This step typically requires 12–24 hours at 60–80°C, yielding 65–70% product after recrystallization from ethanol.

Direct Synthesis Using Pre-Methylated Reagents

To bypass multi-step alkylation, pre-methylated starting materials like 1,2-dimethylhydrazine can be used. Reacting 1,2-dimethylhydrazine with 4-aminophenyl isocyanate (generated in situ from triphosgene and 4-aminophenylamine) streamlines the process:

$$

\text{4-Aminophenylamine} + \text{Cl}3\text{C-O-CCl}3 \rightarrow \text{4-Aminophenyl Isocyanate} \xrightarrow{\text{Me}2\text{NNH}2} \text{Target Compound}

$$

This method reduces side reactions and improves yields to 80–90%.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial applications favor continuous flow processes for scalability. Utilizing acidic ion exchange resins (e.g., Amberlyst 15) as catalysts, as described in, enables cyclization at milder temperatures (150–180°C) with reduced by-products. A representative setup involves:

Solvent and Temperature Optimization

Key parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 150–180°C | Maximizes cyclization |

| Solvent | 1,4-Dioxane | Enhances solubility |

| Catalyst Loading | 10–15% Cs₂CO₃ | Accelerates reaction |

| pH during Workup | 1–2 (HCl) | Improves crystallization |

Challenges and Mitigation Strategies

By-Product Formation

Side reactions, such as over-alkylation or ring-opening, are common. Strategies include:

Purification Techniques

Crystallization remains the most effective purification method. Ethanol-water mixtures (3:1 v/v) yield needle-like crystals with >99% purity, as confirmed by HPLC.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the triazolidine-dione ring to a more reduced form.

Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced triazolidine-dione derivatives.

Substitution: Nitro or sulfonated derivatives of the aminophenyl group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of triazolidine compounds exhibit promising anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that triazolidine derivatives could induce apoptosis in cancer cell lines through the activation of specific pathways related to cell death and growth inhibition .

Antimicrobial Properties

The compound has also shown effectiveness against various microbial strains. A comparative study highlighted its antibacterial and antifungal activities, suggesting that it can be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria .

Material Science

Polymer Chemistry

4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione is utilized in the synthesis of novel polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. For instance, research has reported the successful integration of this compound into polyurethanes, leading to improved elasticity and durability .

Corrosion Inhibition

Corrosion Inhibitor Studies

The compound has been investigated as an ecological corrosion inhibitor for metals exposed to acidic environments. A study reported that it exhibits high inhibition efficiency in hydrochloric acid solutions, making it a viable candidate for protecting metal surfaces from corrosion . The following table summarizes the inhibition efficiency of various triazole derivatives:

| Triazole Derivative | Inhibition Efficiency (%) | Medium |

|---|---|---|

| This compound | 85.05% at 3.2 mM | 0.5 M HCl |

| (3-Bromo-4-fluoro-benzylidene)-[1,2,4] triazol-4-yl-amine | 72.83% at 3.2 mM | 0.5 M HCl |

| 3,5-Bis(4-methoxyphenyl)-4-amino-1,2,4-triazole | 86.81% at 1.0 × 10−3 M | 2 M H₃PO₄ |

Case Study 1: Anticancer Applications

In a recent study published in Frontiers in Pharmacology, researchers synthesized a series of triazolidine derivatives and tested their cytotoxicity against human cancer cell lines. The results indicated that modifications to the triazolidine structure significantly enhanced anticancer activity compared to unmodified versions .

Case Study 2: Corrosion Inhibition

A comprehensive study published in Materials Chemistry and Physics evaluated the performance of various triazole-based corrosion inhibitors. The findings revealed that this compound exhibited superior protective qualities against corrosion in acidic media compared to traditional inhibitors .

Wirkmechanismus

The mechanism of action of 4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below highlights structural differences and applications among triazolidinedione/triazolinedione derivatives:

Reactivity and Stability

- Triazolidinediones vs. Triazolinediones: Triazolidinediones (e.g., the target compound) are hydrogenated, conferring greater thermal and oxidative stability. This makes them suitable for polymer synthesis and controlled functionalization . Triazolinediones (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione) possess a conjugated double bond, enhancing reactivity as dienophiles in Diels-Alder reactions .

- Substituent Effects: Amino vs. Dimethylamino Groups: The 4-aminophenyl group in the target compound facilitates nucleophilic reactions (e.g., acetylation ), whereas dimethylamino in DAPTAD improves electron-donating properties, stabilizing charge-transfer complexes in analytical chemistry . Bulkier Groups (e.g., tert-butyl in TBPTD) increase steric hindrance, reducing polymerization rates but enhancing polymer thermal stability .

Biologische Aktivität

4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione (CAS No. 1160263-99-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C₁₀H₁₂N₄O₂

- Molecular Weight : 220.23 g/mol

- Structure : The compound features a triazolidine core substituted with an aminophenyl group and two methyl groups.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazines with carbonyl compounds under acidic or basic conditions. The resulting product can be purified using recrystallization techniques.

Anticancer Activity

Research indicates that derivatives of triazolidine compounds exhibit significant anticancer properties. A study demonstrated that related triazolidine derivatives showed cytotoxic effects against various cancer cell lines such as A549 (human lung adenocarcinoma) and HCT-116 (colon carcinoma) with IC50 values ranging from 6.2 μM to over 40 μM depending on the specific substitution on the triazolidine ring .

Table 1: Anticancer Activity of Triazolidine Derivatives

| Compound | Cell Line | IC50 Value (μM) | Notes |

|---|---|---|---|

| Compound A | A549 | 25 | Significant cytotoxicity |

| Compound B | HCT-116 | 6.2 | Most potent among tested |

| Compound C | T47D | 43.4 | Moderate activity |

Antimicrobial Activity

In addition to anticancer effects, the compound has been evaluated for antimicrobial properties against multidrug-resistant strains. However, studies have shown variable results; some derivatives demonstrated activity against Gram-positive bacteria but were ineffective against Gram-negative pathogens like E. coli and Pseudomonas aeruginosa .

Table 2: Antimicrobial Activity of Triazolidine Derivatives

| Compound | Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| Compound D | Staphylococcus aureus | <64 | Resistant strains tested |

| Compound E | Klebsiella pneumoniae | >64 | No activity |

Case Studies

- Study on Anticancer Properties : A systematic evaluation of various substituted triazolidines indicated that modifications at the phenyl ring significantly influenced anticancer efficacy. For instance, compounds with halogen substitutions exhibited enhanced activity compared to their non-substituted counterparts .

- Antimicrobial Screening : In a comprehensive screening against clinically relevant pathogens, certain derivatives showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that structural modifications could lead to effective antimicrobial agents targeting resistant strains .

Q & A

Q. Table 1: Enzyme Inhibition Profiles

| Enzyme | % Inhibition (20 mg/kg) | Reference |

|---|---|---|

| HMG-CoA reductase | 65–75% | |

| Acetyl-CoA carboxylase | 50–60% | |

| Cholesterol-7α-hydroxylase | 40–45% |

How can discrepancies in substituent effects across studies be addressed?

Q. Advanced Research Focus

- Comparative SAR studies : Use isosteric replacements (e.g., CF₃ for Cl) to isolate electronic vs. steric effects .

- Computational modeling : Density Functional Theory (DFT) predicts binding affinities to ATP-dependent citrate lyase .

- Metabolic profiling : LC-MS/MS identifies oxidative metabolites that may alter activity .

What strategies improve bioavailability and metabolic stability?

Q. Advanced Research Focus

- Prodrug design : Phosphonate esters enhance aqueous solubility and intestinal absorption .

- PEGylation : Polyethylene glycol conjugates prolong half-life in vivo .

- CYP450 inhibition : Co-administration with ketoconazole reduces oxidative metabolism .

What analytical techniques assess purity and stability under storage?

Q. Basic Research Focus

- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) quantify impurities (<1%) .

- Thermogravimetric analysis (TGA) : Decomposition onset >200°C confirms thermal stability .

- Forced degradation studies : Acid/alkali hydrolysis (0.1M HCl/NaOH) identifies labile functional groups .

How are computational methods integrated into optimizing pharmacological profiles?

Q. Advanced Research Focus

- Molecular docking : AutoDock Vina predicts binding to HMG-CoA reductase (PDB: 1HWK) .

- QSAR models : Hammett constants (σ) correlate substituent electronic effects with IC₅₀ values .

- MD simulations : Assess triazolidine ring conformational stability in lipid bilayers .

What are the key considerations in designing SAR studies for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.